tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
CAS No.: 1427460-40-9
Cat. No.: VC2666837
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate - 1427460-40-9](/images/structure/VC2666837.png)
Specification
CAS No. | 1427460-40-9 |
---|---|
Molecular Formula | C14H19BrN2O3 |
Molecular Weight | 343.22 g/mol |
IUPAC Name | tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate |
Standard InChI | InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Standard InChI Key | CFQJGWVZGYWNEH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structure
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate is a complex organic molecule with the molecular formula C₁₄H₁₉BrN₂O₃ and a molecular weight of 343.22 g/mol . Its structure features a 3-bromobenzoyl group connected to an ethylcarbamate chain protected by a tert-butyloxycarbonyl (Boc) group.
The compound is identified by the CAS registry number 1427460-40-9 and has the IUPAC name tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate. The structural components include:
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A tert-butyloxycarbonyl (Boc) protecting group
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An ethyl chain linking two nitrogen atoms
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A 3-bromobenzoyl group attached to one of the nitrogen atoms
This molecular architecture gives the compound unique reactivity patterns and makes it valuable in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉BrN₂O₃ |
Molecular Weight | 343.22 g/mol |
Physical State | Solid |
Storage Temperature | Room temperature |
Solubility | Soluble in common organic solvents including dichloromethane, chloroform, and ethyl acetate |
Standard InChIKey | CFQJGWVZGYWNEH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br |
The compound contains two amide bonds which can participate in hydrogen bonding, contributing to its solubility profile and reactivity patterns.
Synthesis Methodologies
The synthesis of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate typically involves several key steps, focusing on the formation of the amide bond between the 3-bromobenzoyl group and the protected ethylamine.
Structural Characterization
The structural characterization of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate can be accomplished through various analytical techniques.
NMR Spectroscopy
¹H-NMR would show characteristic signals for:
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tert-butyl group protons (singlet at approximately δ 1.4 ppm)
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Ethylene chain protons (multiplets in the δ 3.2-3.5 ppm range)
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Aromatic protons from the 3-bromobenzoyl group (multiple signals in the δ 7.0-8.0 ppm range)
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Amide protons (broad signals in the δ 6.5-8.5 ppm range)
¹³C-NMR would display signals for carbonyl carbons of the carbamate and amide groups (approximately δ 165-175 ppm), aromatic carbons, and the distinctive tert-butyl carbon signals.
Mass Spectrometry
Mass spectrometry would typically show the molecular ion peak at m/z 343 (M+) with a characteristic isotope pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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N-H stretching (approximately 3300-3400 cm⁻¹)
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C=O stretching of carbamate and amide groups (approximately 1680-1720 cm⁻¹)
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Aromatic C=C stretching (approximately 1600-1650 cm⁻¹)
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C-Br stretching (approximately 550-650 cm⁻¹)
Applications in Chemical Research
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate has several potential applications in chemical and pharmaceutical research.
Pharmaceutical Intermediates
Similar compounds with bromobenzoyl and Boc-protected amine functionalities have been utilized as intermediates in the synthesis of pharmaceutically active compounds. The presence of the bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, including:
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Suzuki-Miyaura coupling
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Buchwald-Hartwig amination
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Sonogashira coupling
These transformations allow for the incorporation of diverse functional groups, potentially leading to compounds with biological activity.
Structure-Activity Relationship Studies
The compound may serve as a valuable template for structure-activity relationship (SAR) studies in drug discovery programs. The bromine substituent on the aromatic ring provides a position for introducing various substituents to explore their effect on biological activity.
Peptide Chemistry
Given its structural features, tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate may find applications in peptide chemistry. The Boc-protected amine is a common motif in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.
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